![molecular formula C14H21NO5S B2518407 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide CAS No. 946315-35-1](/img/structure/B2518407.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

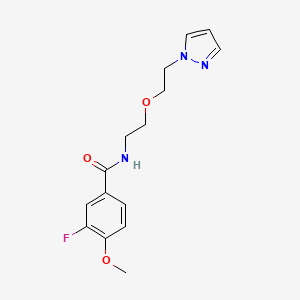

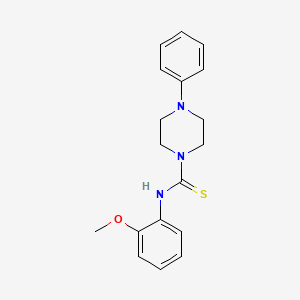

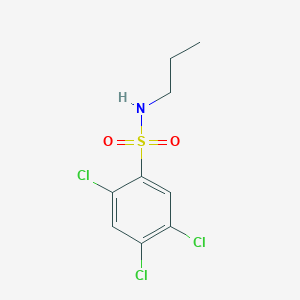

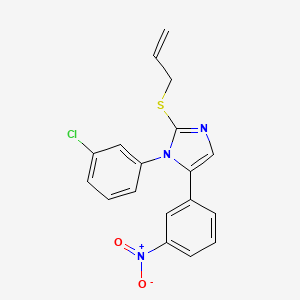

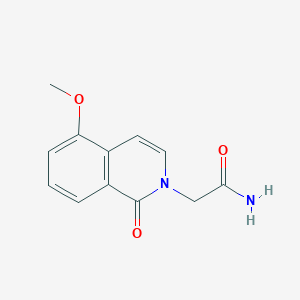

The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of a sulfonyl amide group attached to an aromatic or heteroaromatic ring. They have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases and for their potential as therapeutic agents in various diseases .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the coupling of sulfonyl chlorides with amines or other nucleophiles. For example, the synthesis of indane derivatives via a formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides has been reported, which could be related to the synthesis of the compound . Additionally, the domino construction of benzoxazole-derived sulfonamides through metal-free denitrogenation of triazoles in the presence of SO2 and amines represents another synthetic approach that could be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. X-ray crystallography studies have revealed the binding modes of sulfonamide inhibitors within the active sites of enzymes, providing insights into the orientation of the sulfonyl group and the phenyl moiety in relation to the enzyme's active site . This information is essential for understanding the interaction of this compound with its potential biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonyl chloride group with amino acids has been explored, leading to the formation of amino acid sulfonamide derivatives . Moreover, the interaction of sulfonamides with venoms has been studied, showing that certain sulfonamide compounds can inhibit toxic activities, which may be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as their spectroscopic characteristics and hyperpolarizability, can be studied using techniques like FTIR, FT-Raman, and quantum mechanical calculations . These properties are important for understanding the behavior of the compound under different conditions and for predicting its reactivity and interaction with biological systems. Additionally, the antitumor activity of sulfonamides has been linked to their structure and gene expression profiles, which can be analyzed using array-based studies .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Interactions

One area of application for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide is in the field of chemical synthesis, where it serves as a building block for the construction of complex molecules. For example, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been shown to undergo rhodium-catalyzed and substrate-controlled selective C-C bond activation, leading to the production of benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes. This method highlights the compound's utility in creating diverse organic structural units, which can be further modified for various applications (Kai Chen, Jiaxin Liu, Xiangying Tang, M. Shi, 2016).

Development of Novel Materials

The compound's unique structure also makes it suitable for the development of novel materials. For instance, sulfonic acid-containing polymers, such as those derived from benzoxazine monomers, have been synthesized and evaluated for their potential as proton exchange membranes in direct methanol fuel cells. These materials exhibit high proton conductivity and low methanol permeability, making them promising candidates for fuel cell applications (B. Yao, Xiuling Yan, Yi Ding, Zaijun Lu, Daxuan Dong, H. Ishida, M. Litt, Lei Zhu, 2014).

Innovative Methodologies in Organic Chemistry

Furthermore, this compound plays a role in the development of innovative methodologies within organic chemistry. For example, the compound has been utilized in the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions. This approach allows for the efficient construction of novel cyclic sulfonamide structures, which are of significant interest due to their pharmacological activities (I. Greig, M. Tozer, P. T. Wright, 2001).

Wirkmechanismus

Target of Action

Similar compounds have shown high docking scores with γ-aminobutyric acid receptors , suggesting that this compound may also interact with these receptors.

Mode of Action

Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in cell lines . This suggests that 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.

Pharmacokinetics

Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines , indicating that these compounds may have good bioavailability.

Result of Action

Related compounds have shown potent growth inhibition properties against various human cancer cell lines , suggesting that this compound may also have antitumor activity.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(2-methylpropyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-11(2)9-15-21(16,17)7-3-6-18-12-4-5-13-14(8-12)20-10-19-13/h4-5,8,11,15H,3,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEBABWFAIUHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)

![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2518336.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2518344.png)